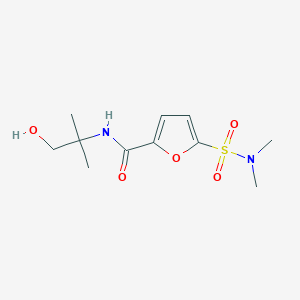
5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H18N2O5S and its molecular weight is 290.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(Dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
The compound features a furan ring, a dimethylsulfamoyl group, and a hydroxymethyl isopropyl moiety, which contribute to its unique properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358) and breast cancer cells. The mechanism often involves the inhibition of topoisomerase II, leading to antiproliferative effects in mammalian cells .
- Antimicrobial Properties : Compounds derived from furan derivatives have demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, indicating potential for therapeutic applications in infectious diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives may induce oxidative stress in target cells, contributing to their cytotoxic effects .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | High antitumor activity |
| Compound B | HCC827 | 5.13 ± 0.97 | Moderate antitumor activity |
| Compound C | MRC-5 | 3.11 ± 0.26 | Cytotoxicity on normal cells |
These findings indicate that while certain compounds exhibit potent antitumor effects, they also show cytotoxicity against normal fibroblast cell lines (MRC-5), highlighting the need for further optimization to enhance selectivity .
Research Findings
In a study focusing on the synthesis and evaluation of similar furan derivatives, it was found that modifications to the furan ring could significantly alter biological activity. For instance:
- Structural Modifications : Substituents at various positions on the furan ring were analyzed for their impact on cytotoxicity and selectivity towards cancer versus normal cells.
- Optimization Strategies : The research emphasized the importance of chemical modifications to improve therapeutic indices while minimizing adverse effects on healthy tissues .
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-11(2,7-14)12-10(15)8-5-6-9(18-8)19(16,17)13(3)4/h5-6,14H,7H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWCYIPQJWXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














